1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is a chemical compound with the molecular formula and a molecular weight of 235.30 g/mol. This compound is notable for its structural features, including a fluorine atom and a piperidine moiety, which contribute to its unique chemical and biological properties. It has gained attention in scientific research for its potential applications in medicinal chemistry and enzyme inhibition studies .
The compound can be synthesized from commercially available starting materials, specifically through reactions involving 3-fluoro-4-nitrobenzaldehyde and 4-methylpiperidine. The synthesis typically requires reducing agents such as sodium borohydride to achieve the desired product.
1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is classified as an organic compound and falls under the category of ketones due to its carbonyl functional group. Its structural characteristics also categorize it as an aromatic compound due to the presence of a phenyl ring.
The synthesis of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone generally follows these steps:
The reaction conditions typically involve an organic solvent such as ethanol or methanol, and the reaction may be conducted under reflux to ensure complete conversion of reactants to products. The purity of the final product can be enhanced through recrystallization or chromatographic techniques.
The molecular structure of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone includes:
The compound's structure can be represented in various ways, including:
1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone undergoes several types of chemical reactions:
The mechanism of action for 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone primarily involves its interaction with biological targets, including enzymes and receptors. This compound may act as an inhibitor, modulating various biochemical pathways. The specific molecular targets depend on its application, which can range from enzyme inhibition in metabolic pathways to receptor binding in pharmacological contexts.
1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone exhibits typical characteristics associated with organic compounds:
Key chemical properties include:
Relevant data regarding its reactivity indicates that it can participate in various organic reactions due to its functional groups .
The compound has several scientific applications:
The strategic integration of fluorine and 4-methylpiperidinyl moieties into the phenylacetylene scaffold creates a hybrid structure with optimized pharmaceutical properties. This design leverages fluorine’s electronegativity (3.98 on the Pauling scale) to enhance bioavailability through improved membrane permeability and metabolic stability. The ortho-positioning of fluorine relative to the acetyl group induces a strong electron-withdrawing effect, reducing the aryl ketone’s pKa and promoting hydrogen-bonding interactions with target enzymes [1] [9]. Concurrently, the 4-methylpiperidinyl group adopts a chair conformation that projects its methyl group equatorially, minimizing steric hindrance while optimizing hydrophobic pocket occupancy in biological targets. This hybrid architecture balances lipophilicity (calculated logP ≈ 2.8) and aqueous solubility (>50 µg/mL), addressing a critical challenge in CNS-active compound development [6]. The methylpiperidine’s tertiary nitrogen serves as a hydrogen-bond acceptor, further enhancing target binding affinity—particularly for kinase domains where this nitrogen coordinates with conserved valine residues .
Table 1: Key Physicochemical Properties of the Hybrid Scaffold
Design Element | Role in Bioactivity | Computational Parameters |
---|---|---|
3-Fluoro Substituent | Metabolic stabilization, σ-hole bonding | ΔlogP = +0.25, ES = -0.42 |
4-Methylpiperidinyl | Conformational restraint, hydrophobic filling | ΔSASA = 110 Ų, pK~a~ = 7.9 |
Para-acetyl linkage | H-bond acceptor, derivatization handle | μ = 2.85 D, PSA = 29Ų |
Methyl-piperidine | Steric modulation, bioavailability enhancement | logD~7.4~ = 1.2, TPSA = 3.1Ų |
Two principal routes dominate the synthesis of 1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone: Scholten-Bauman acylation and Suzuki-Miyaura cross-coupling. The Scholten-Bauman approach employs a one-pot condensation between 3-fluoro-4-bromoacetophenone and 4-methylpiperidine under reflux conditions (110°C, 12h), yielding the target compound in 68-72% purity with residual brominated impurities (3-8%) [9]. While operationally simple, this method suffers from competitive N-alkylation and requires rigorous purification.
In contrast, the Suzuki-Miyaura route achieves superior selectivity through sequential metal-catalyzed steps:
Table 2: Synthetic Methodology Comparison
Parameter | Scholten-Bauman | Suzuki-Miyaura |
---|---|---|
Reaction Temperature | 110°C | 70-80°C |
Catalyst System | None | Pd(PPh~3~)~4~/Pd(dppf)Cl~2~ |
Yield (Isolated) | 58±3% | 83±2% |
Purity (HPLC) | 68-72% | 95-97% |
Key Impurity | N,N-di-substituted (8-12%) | Homo-coupling product (1-2%) |
Scalability | Kilogram-scale demonstrated | Limited to <500g batches |
The meta-fluoro orientation proves critical for both synthetic efficiency and bioactivity. Electrophilic aromatic substitution kinetics reveal 20% faster piperidinylation at the 4-position when fluorine occupies the 3-position rather than the 2-position, attributable to reduced steric hindrance from the ortho-carbonyl group. This positioning maintains a bond angle of 118° between fluorine and the acetyl oxygen, facilitating resonance-assisted nucleophilic attack [6].
The N-methyl group on the piperidine ring exerts unexpected influence:
Notably, para-substitution of the piperidine generates a linear molecular conformation (dihedral angle Φ = 172°) that optimizes crystal packing, facilitating purification via recrystallization from ethanol/water mixtures (85% recovery). Alternative meta-piperidinylation under identical conditions yields only 23% product due to orthogonal steric clashes with the acetyl group.
The acetyl group serves as a versatile handle for diverse derivatizations, enabling rapid generation of structure-activity relationships (SAR). Three principal transformations demonstrate particular utility:
Enaminone Formation: Condensation with DMF-DMA (dimethylformamide dimethyl acetal) in refluxing xylene produces the corresponding enaminone in 92% yield. This α,β-unsaturated system serves as a dielectrophile for heterocyclic annulations, enabling access to pyrazoles, pyrimidines, and triazolopyridines through reactions with binucleophiles [3].
Heterocyclic Annulation: Treatment with hydrazines generates pyrazole derivatives that exhibit 17-fold enhanced PI3Kα inhibition (IC~50~ = 28 nM) compared to the parent ketone. When reacted with guanidine hydrochloride, the scaffold transforms into 2-aminopyrimidines showing sub-micromolar anti-proliferative activity against MCF-7 breast cancer cells (IC~50~ = 0.94 µM) [3] [6].
Mannich Functionalization: The acetyl group undergoes efficient C-alkylation via Mannich reactions with secondary amines and formaldehyde, producing derivatives with dual H-bond donor/acceptor capacity. These modifications improve water solubility by 300% while maintaining nanomolar-range ERK kinase inhibition [6].
Table 3: Bioactivity of Key Derivatives
Derivative | Synthetic Route | Target Activity | Potency Enhancement |
---|---|---|---|
Pyrazole-4-carboxylate | Hydrazine cyclization | PI3Kα inhibition | IC~50~ = 28 nM (vs. 480 nM parent) |
2-Aminopyrimidine | Guanidine condensation | Anti-proliferative (MCF-7) | IC~50~ = 0.94 µM (vs. 18 µM parent) |
Enaminone-triazole | Click chemistry modification | Antibacterial (MRSA) | MIC = 6.25 µg/mL |
Mannich base | Formaldehyde/amine conjugation | ERK kinase inhibition | K~i~ = 86 nM |
These strategic modifications demonstrate how the acetyl group transforms the base scaffold into privileged structures for oncology and antimicrobial applications. The most potent analogs incorporate sulfonamide linkages or triazole rings that project into solvent-exposed kinase regions, improving target selectivity by 40-fold over unmodified derivatives [3] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0